molecular formula C8H7ClO2 B1586708 2-Chloro-4-methylbenzoic acid CAS No. 7697-25-8

2-Chloro-4-methylbenzoic acid

Cat. No. B1586708
CAS RN: 7697-25-8
M. Wt: 170.59 g/mol
InChI Key: MYJUBDJLKREUGU-UHFFFAOYSA-N
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Description

2-Chloro-4-methylbenzoic acid is a chemical compound . It is used in various chemical reactions .


Synthesis Analysis

4-Chloro-2-methylbenzoic acid can be synthesized from 4-chlorobenzoic acid via a multi-step reaction process . The process includes nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .


Molecular Structure Analysis

The molecular formula of 2-Chloro-4-methylbenzoic acid is C8H7ClO2 . The exact mass is 170.013458 .


Chemical Reactions Analysis

4-Chloro-2-methylbenzoic acid can be used in the synthesis of 4-chloro-2-methylbenzophenone via Freidel Craft’s acylation with benzene . It can also be used to synthesize 4-chloro-2-methyl-5-(methylsulfonyl)benzoic acid .


Physical And Chemical Properties Analysis

2-Chloro-4-methylbenzoic acid has a molecular weight of 170.59 . It has a density of 1.3±0.1 g/cm3 . The boiling point is 303.5±22.0 °C .

Scientific Research Applications

Photocatalytic Degradation

  • Photocatalytic Effect in Degradation Processes : A study by Khodami & Nezamzadeh-Ejhieh (2015) investigated the photocatalytic degradation of 4-methylbenzoic acid and 2-chloro-5-nitrobenzoic acid using ZnO–SnO2/nano-clinoptilolite under UV irradiation. This demonstrates the potential application of 2-chloro-4-methylbenzoic acid in environmental remediation and wastewater treatment.

Molecular Structure and Analysis

  • Structural Analysis and Characterization : The molecular structure and analysis of compounds related to 2-chloro-4-methylbenzoic acid have been the focus of studies. For instance, Kumar et al. (2014) synthesized 2-(4-Chlorophenyl)-2-oxoethyl 3-methylbenzoate and analyzed its structure using various methods. This highlights the significance of 2-chloro-4-methylbenzoic acid in the field of organic chemistry and material science.

Solute Transfer and Modeling

  • Abraham Model Correlations for Solute Transfer : The Abraham model has been used to study solute transfer involving compounds similar to 2-chloro-4-methylbenzoic acid. For example, Hart et al. (2015) determined experimental solubilities of various chlorobenzoic acids, including those structurally related to 2-chloro-4-methylbenzoic acid, in different solvents. These studies are crucial in understanding the behavior of such compounds in different environments.

Environmental and Biological Applications

  • Microbial Utilization in Bioremediation : Research by Higson & Focht (1992) demonstrated that Pseudomonas cepacia MB2 could grow on 3-chloro-2-methylbenzoate, a compound structurally similar to 2-chloro-4-methylbenzoic acid. This indicates the potential application of 2-chloro-4-methylbenzoic acid in bioremediation processes.

Synthesis and Characterization of Derivatives

  • Synthesis of Organic Intermediates : Studies have also focused on the synthesis of derivatives related to 2-chloro-4-methylbenzoic acid. Mukhopadhyay et al. (1999) developed an alternative manufacturing process for monochloro-substituted aromatic compounds, demonstrating the utility of 2-chloro-4-methylbenzoic acid in organic synthesis.

Safety And Hazards

2-Chloro-4-methylbenzoic acid may cause respiratory irritation, skin irritation, and serious eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

2-Chloro-4-methylbenzoic acid is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy . This indicates its potential use in the development of new antidiabetic drugs .

Relevant Papers The relevant papers retrieved indicate the use of 2-Chloro-4-methylbenzoic acid in the synthesis of various compounds . These include its use in the synthesis of 4-chloro-2-methylbenzophenone via Freidel Craft’s acylation with benzene and as a key intermediate in the manufacturing of therapeutic SGLT2 inhibitors .

properties

IUPAC Name

2-chloro-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJUBDJLKREUGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370922
Record name 2-chloro-4-methylbenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-methylbenzoic acid

CAS RN

7697-25-8
Record name 2-Chloro-4-methylbenzoic acid
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Record name 2-chloro-4-methylbenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-methylbenzoic acid
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Synthesis routes and methods I

Procedure details

To methyl 2-chloro-4-methylbenzoate (1.00 g, 5.42 mmol) in tetrahydrofuran (10 mL) methyl alcohol (5 mL) and water (2.5 mL) is added 2N lithium hydroxide (8.12 mL, 16.2 mmol). The reaction mixture is heated at 50° C. for 2.5 hr, cooled to room temperature, and then quenched with 5N hydrochloric acid (3.24 mL). The mixture is concentrated to remove the tetrahydrofuran and methyl alcohol. A white precipitate is formed and is filtered. After drying, 0.922 g (100%) of 2-chloro-4-methylbenzoic acid is isolated. ES(−)MS m/z 169, (M−H)− consistent with 1 Cl.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
8.12 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To methyl 2-chloro-4-methylbenzoate (1.00 g, 5.42 mmol) in THF (10 mL) MeOH (5 mL) and H2O (2.5 mL) is added 2N LiOH (8.12 mL, 16.2 mmol). The reaction mixture is heated at 50° C. for 2.5 hr, cooled to room temperature, then quenched with 5N HCl (3.24 mL). The mixture is concentrated to remove the TBF and MeOH. A white precipitate is formed and is filtered. After drying, 0.922 g (100%) of 2-chloro-4-methylbenzoic acid is isolated. ESIMS m/e 169 (M−−1; 35Cl) and 171 (M−−1; 37Cl).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
8.12 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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